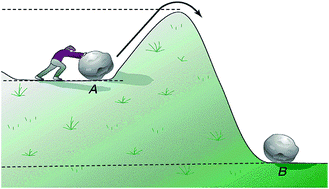Graphene nanocrystals in CO2 photoreduction with H2O for fuel production
Nanoscale Advances Pub Date: 2020-01-16 DOI: 10.1039/C9NA00756C
Abstract
Graphene nanocrystals can utilize solar light and are valuable in cases where electricity is lacking due to their chemical stability during the photocatalytic process, low cost and non-toxicity. However, because of the large band gap, ultraviolet light irradiation can barely excite graphene, which limits its application in the environment. CO2 photoreduction through the visible light-responsive photocatalytic performance of graphene nanocrystals has recently been the focus of research in nanoscience due to the ability to convert pollutants into CO2 and H2O for environmental applications such as energy, environmental purification and wastewater treatment. This paper highlights the present improvements in CO2 photoreduction with H2O through the visible light-responsive photocatalytic performance of graphene nanocrystals via the development of structural modification strategies, solar harvesting, methods of synthesis and solar light catalytic mechanisms.


Recommended Literature
- [1] Structure–charge transfer property relationship in self-assembled discotic liquid-crystalline donor–acceptor dyad and triad thin films
- [2] Residues of nortestosterone esters at injection sites.Part 2.‡ Behavioural effects†
- [3] In situ Fe K-edge X-ray absorption spectroscopy study during cycling of Li2FeSiO4 and Li2.2Fe0.9SiO4 Li ion battery materials†
- [4] On-line preconcentration and flow analysis–Fourier transform infrared determination of carbaryl
- [5] Low temperature synthesis, structure and properties of La4BaCu5–xMxO13+δ (M=Ni, Co and Fe)
- [6] Gut microbiota-dependent catabolites of tryptophan play a predominant role in the protective effects of turmeric polysaccharides against DSS-induced ulcerative colitis
- [7] A layered Ge2Sb2Te5 phase change material†
- [8] Investigation of matrix effects in nitrogen microwave inductively coupled atmospheric-pressure plasma mass spectrometry (MICAP-MS) for trace element analysis in steels†
- [9] In situ grown cobalt phosphide (CoP) on perovskite nanofibers as an optimized trifunctional electrocatalyst for Zn–air batteries and overall water splitting†
- [10] Magnetism tuned by the charge states of defects in bulk C-doped SnO2 materials†‡










